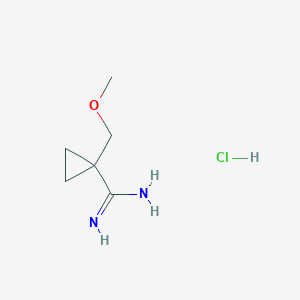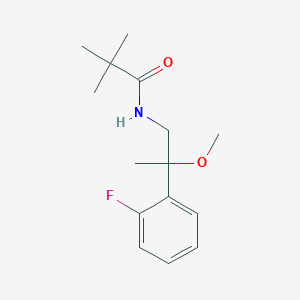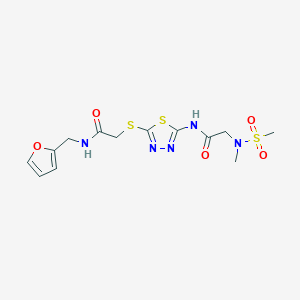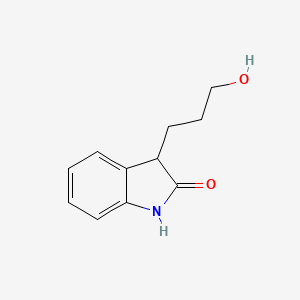
3-(3-Hydroxypropyl)indolin-2-one
Descripción general
Descripción
“3-(3-Hydroxypropyl)indolin-2-one” is a product of a human-derived Enterocloster strain . It is an inhibitor of nitric oxide production . The chirality of this compound is implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .
Synthesis Analysis
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The molecular formula of “3-(3-Hydroxypropyl)indolin-2-one” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)indolin-2-one” include a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : Studies have explored methods to synthesize and modify indolin-2-ones. For instance, Jha, Chou, and Blunt (2011) described a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones, including chemical reactions like acetylation and enzyme-assisted deacetylation (Jha, Chou, & Blunt, 2011). Similarly, Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones (Chouhan, Senwar, Sharma, Grover, & Nair, 2011).
Chemical Modification and Reactions : Various studies have focused on the chemical modification of indolin-2-ones. For example, Kawasaki et al. (2006) performed a silyl-enolization-asymmetric Claisen rearrangement of 2-allyloxyindolin-3-one, leading to the synthesis of 3-hydroxypyrrolo[2,3-b]indoline alkaloids (Kawasaki, Takamiya, Okamoto, Nagaoka, & Hirayama, 2006).
Biological Activity and Applications
Antimicrobial and Antioxidant Properties : Research by Pushpa, Naraboli, and Biradar (2017) demonstrated the antimicrobial and antioxidant activities of N-phenylpropyl-3-substituted indoline-2-one derivatives, indicating their potential in these areas (Pushpa, Naraboli, & Biradar, 2017).
Anticancer Potential : Penthala et al. (2010) synthesized novel indolin-2-one analogs and evaluated their in vitro cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Penthala, Reddy, Madadi, & Crooks, 2010).
Tyrosine Kinase Inhibition : Sun et al. (1998) discovered that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases (RTKs), indicating their potential in targeting specific RTKs for disease treatment (Sun, Tran, Tang, App, Hirth, McMahon, & Tang, 1998).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “3-(3-Hydroxypropyl)indolin-2-one” could include further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of new synthetic protocols for its production could also be a potential area of future research .
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGZXMPNBPPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)
![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
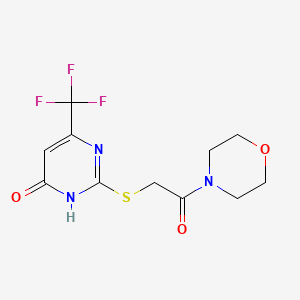
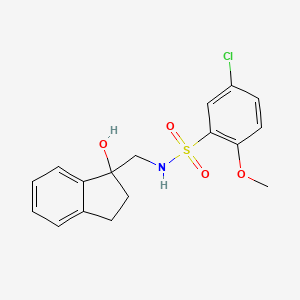
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)
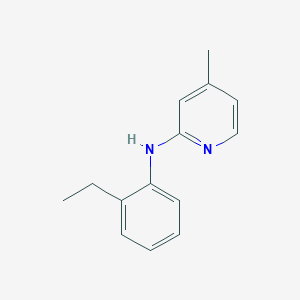
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)

